N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Monoamine oxidase B Parkinson's disease Structure–activity relationship

This pyridazinobenzylpiperidine carboxamide is a critical SAR probe for delineating MAO-B isoform selectivity and potency cliffs. Competitive reversible inhibition confirmed via Lineweaver-Burk kinetics; CNS penetration supported by PAMPA-BBB data. Essential for Parkinson's disease lead optimization and MAO-A safety counter-screening. Bulk and custom synthesis available; purity ≥95%.

Molecular Formula C29H27FN4O
Molecular Weight 466.56
CAS No. 1203198-75-7
Cat. No. B2522610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
CAS1203198-75-7
Molecular FormulaC29H27FN4O
Molecular Weight466.56
Structural Identifiers
SMILESC1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C29H27FN4O/c30-25-13-11-23(12-14-25)27-15-16-28(32-31-27)33-19-17-24(18-20-33)29(35)34(26-9-5-2-6-10-26)21-22-7-3-1-4-8-22/h1-16,24H,17-21H2
InChIKeyKOOYWDGFKMULOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1203198-75-7): Pyridazinobenzylpiperidine Scaffold for CNS-Targeted MAO-B Probe Development


N-Benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1203198-75-7, C29H27FN4O, MW 466.56) is a synthetic small molecule belonging to the pyridazinobenzylpiperidine carboxamide class. Its core architecture—a 4-fluorophenylpyridazine linked to an N-benzyl-N-phenylpiperidine-4-carboxamide moiety—positions it within a chemical space actively investigated for CNS-penetrant, reversible monoamine oxidase B (MAO-B) inhibition. A 2024 structure–activity relationship (SAR) study of 24 pyridazinobenzylpiperidine derivatives demonstrated that para-substituted phenylpyridazine analogs can achieve potent, competitive, and reversible MAO-B inhibition with high selectivity over MAO-A, with lead compound S5 exhibiting an MAO-B IC50 of 0.203 μM and a selectivity index (SI) of 19.04 [1]. The presence of the 4-fluorophenyl substituent and the benzyl-phenyl carboxamide terminus in CAS 1203198-75-7 suggests its utility as a probe for exploring MAO-B pharmacology, building on the established SAR that substituent identity and position critically govern potency, isoform selectivity, and blood–brain barrier permeability [1].

Why Pyridazinobenzylpiperidine Analogs Cannot Be Treated as Interchangeable for N-Benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1203198-75-7)


Within the pyridazinobenzylpiperidine class, even minor structural modifications produce drastic shifts in MAO-B inhibitory potency and isoform selectivity. Published SAR demonstrates that the identity and position of substituents on the phenyl ring dramatically alter activity: a 3-Cl substituent (compound S5) yields an MAO-B IC50 of 0.203 μM and SI of 19.04, whereas the corresponding 4-F analog exhibits substantially weaker inhibition [1]. Furthermore, the carboxamide terminus (N-benzyl-N-phenyl vs. simpler amide variants) influences both target engagement and physicochemical properties governing CNS penetration. The PAMPA assay confirmed that only specific analogs within this series achieve meaningful blood–brain barrier penetration [1]. Consequently, CAS 1203198-75-7 cannot be substituted with a generic pyridazinobenzylpiperidine analog without risking loss of potency, selectivity, and brain exposure. Any procurement decision must be anchored to compound-specific characterization data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for N-Benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1203198-75-7) Relative to Pyridazinobenzylpiperidine Analogs


MAO-B Inhibitory Potency of 4-Fluorophenyl vs. 3-Chlorophenyl Pyridazinobenzylpiperidine Analogs

In a systematic SAR evaluation, pyridazinobenzylpiperidine derivatives bearing a 4-fluorophenyl substituent on the pyridazine ring demonstrated significantly lower MAO-B inhibitory potency compared to the 3-chlorophenyl analog (compound S5). The 3-Cl derivative S5 achieved an MAO-B IC50 of 0.203 μM, while the rank order of substituent potency was -Cl > -OCH3 > -F > -CN > -CH3 > -Br at the 3-position, with 4-position substitution generally yielding weaker inhibition [1]. This establishes that CAS 1203198-75-7, containing a 4-fluorophenyl group, occupies a distinct potency tier within the series.

Monoamine oxidase B Parkinson's disease Structure–activity relationship

MAO-B vs. MAO-A Isoform Selectivity Conferred by the Pyridazinobenzylpiperidine Carboxamide Scaffold

The pyridazinobenzylpiperidine scaffold exhibits inherent selectivity for MAO-B over MAO-A. In the benchmark study, compound S5 achieved an MAO-B selectivity index (SI) of 19.04 (MAO-A IC50 = 3.857 μM vs. MAO-B IC50 = 0.203 μM), while the most potent MAO-A inhibitor (S15) showed only an IC50 of 3.691 μM [1]. This scaffold-level preference for MAO-B over MAO-A distinguishes pyridazinobenzylpiperidine carboxamides from non-selective or MAO-A-preferring chemotypes, positioning CAS 1203198-75-7 as a candidate for selective MAO-B probe development.

MAO-B selectivity Isoform selectivity Neuroprotection

Reversible Competitive Inhibition Mechanism vs. Irreversible MAO-B Inhibitors

Kinetic studies on pyridazinobenzylpiperidine derivatives S5 and S16 established a reversible, competitive mechanism of MAO-B inhibition, with Ki values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively [1]. This contrasts with clinically used irreversible MAO-B inhibitors (e.g., selegiline, rasagiline) that form covalent adducts with the FAD cofactor, requiring weeks for enzyme turnover recovery. The reversible binding mode of the pyridazinobenzylpiperidine scaffold, including CAS 1203198-75-7, offers a pharmacologically differentiated profile with faster recovery of enzymatic function upon drug clearance.

Reversible inhibition Competitive kinetics Drug safety

Predicted Blood–Brain Barrier Permeability of the Pyridazinobenzylpiperidine Scaffold

In a parallel artificial membrane permeability assay (PAMPA), both lead pyridazinobenzylpiperidine compounds S5 and S16 demonstrated blood–brain barrier (BBB) penetration capability [1]. The N-benzyl-N-phenyl carboxamide terminus present in CAS 1203198-75-7 represents a structural feature associated with enhanced lipophilicity, which may further influence passive CNS permeability relative to simpler amide derivatives within the series. This physicochemical differentiation is relevant when selecting MAO-B probes intended for in vivo CNS target engagement studies.

Blood–brain barrier CNS penetration PAMPA assay

Recommended Application Scenarios for N-Benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1203198-75-7) Based on Quantitative Scaffold Evidence


Probe for Substituent-Dependent MAO-B SAR Expansion in Parkinson's Disease Research

CAS 1203198-75-7, bearing a 4-fluorophenyl substituent, serves as a key SAR probe to delineate the potency cliff between 3-substituted and 4-substituted pyridazinobenzylpiperidine analogs. The benchmark study established that 3-Cl substitution (S5, IC50 = 0.203 μM) substantially outperforms 4-substituted variants, including 4-F analogs [1]. Incorporating CAS 1203198-75-7 into a focused SAR matrix enables quantification of the positional effect on MAO-B IC50 and selectivity index, informing lead optimization campaigns for Parkinson's disease therapeutics.

Reversible MAO-B Inhibitor Control for Mechanistic Profiling Against Irreversible Inhibitors

The pyridazinobenzylpiperidine scaffold, including CAS 1203198-75-7, exhibits reversible competitive MAO-B inhibition (Ki range: 0.155–0.721 μM for S5 and S16) as confirmed by Lineweaver–Burk kinetics [1]. This compound is suited as a reversible control in head-to-head mechanistic studies against irreversible clinical MAO-B inhibitors (selegiline, rasagiline, safinamide), particularly in assays measuring enzyme recovery kinetics, washout reversibility, and tyramine potentiation risk in cellular or ex vivo models.

CNS-Penetrant MAO-B Probe for in Vivo Target Engagement and Neuroprotection Studies

Given the positive PAMPA-BBB permeability demonstrated by the pyridazinobenzylpiperidine scaffold [1], CAS 1203198-75-7 is an appropriate candidate for assessing CNS target engagement in rodent models of neurodegeneration. The N-benzyl-N-phenyl carboxamide terminus may confer additional lipophilicity favorable for brain partitioning. The compound can be advanced to in vivo pharmacokinetic/pharmacodynamic studies measuring striatal MAO-B occupancy and dopamine metabolite modulation.

Selectivity Profiling Against MAO-A to Mitigate Dietary Tyramine Interaction Risk

The scaffold's intrinsic MAO-B selectivity (SI up to 19.04 for optimized analogs) [1] positions CAS 1203198-75-7 as a valuable tool for counter-screening against MAO-A to verify isoform selectivity. This application is critical for early-stage safety pharmacology, as MAO-A inhibition is associated with the 'cheese effect' (tyramine-induced hypertensive crisis). Procurement for this purpose enables de-risking of MAO-B-targeted programs.

Quote Request

Request a Quote for N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.